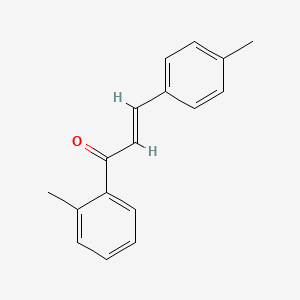
(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 4-Methyl-2-methylphenylprop-2-en-1-one, is a chemical compound that is used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 206.27 g/mol and a melting point of 95.5°C. 4-Methyl-2-methylphenylprop-2-en-1-one is an important building block in synthesis of various organic compounds and is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-oneethylphenylprop-2-en-1-one is a reactive compound and its mechanism of action is not well understood. However, it is believed to act as an electrophile in the presence of a nucleophile. It is also believed to be involved in the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-oneethylphenylprop-2-en-1-one are not well understood. However, it is believed to be involved in the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-oneethylphenylprop-2-en-1-one in laboratory experiments offers several advantages. It is a relatively inexpensive and readily available chemical compound. It is also a highly reactive compound, which makes it useful for the synthesis of various organic compounds. However, it can be toxic and flammable and should be handled with caution.
Zukünftige Richtungen
The use of (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-oneethylphenylprop-2-en-1-one in scientific research is still in its early stages and there are many potential future directions for its use. Possible future directions include the development of new synthetic methods, the exploration of its biochemical and physiological effects, and the use of it as a starting material for the synthesis of various biologically active compounds. Other future directions include the development of new applications, such as drug delivery systems, and the exploration of its potential therapeutic applications.
Synthesemethoden
(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-oneethylphenylprop-2-en-1-one can be synthesized from the reaction of 4-methylbenzaldehyde and 2-methylbenzyl alcohol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of 140°C for 1-3 hours. The reaction produces the desired product in a yield of 80-90%.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-oneethylphenylprop-2-en-1-one is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used as a starting material for the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents.
Eigenschaften
IUPAC Name |
(E)-1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-7-9-15(10-8-13)11-12-17(18)16-6-4-3-5-14(16)2/h3-12H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTPGOUCJJGJIE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



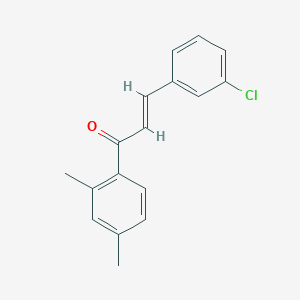



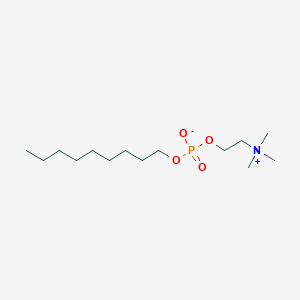


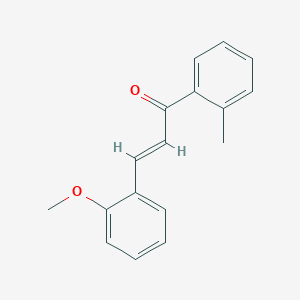
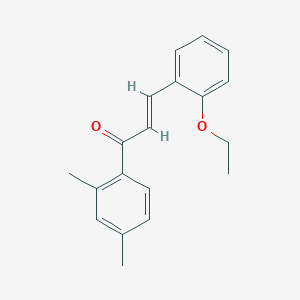
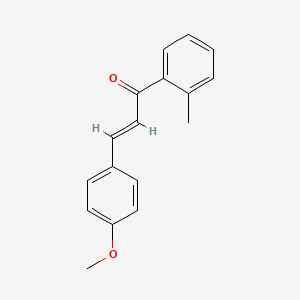

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)